molecular formula C6H11I B1586370 (Iodomethyl)cyclopentane CAS No. 27935-87-1

(Iodomethyl)cyclopentane

Cat. No. B1586370
CAS RN: 27935-87-1
M. Wt: 210.06 g/mol
InChI Key: DUMSKQUKLVSSII-UHFFFAOYSA-N
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Description

(Iodomethyl)cyclopentane is a chemical compound with the molecular formula C6H11I . It has an average mass of 210.056 Da and a monoisotopic mass of 209.990540 Da . It is often used in laboratory settings and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of (Iodomethyl)cyclopentane consists of a cyclopentane ring with a methyl group attached to one of the carbon atoms of the ring, and an iodine atom attached to the methyl group . The structure can be represented by the SMILES string ICC1CCCC1 .


Physical And Chemical Properties Analysis

(Iodomethyl)cyclopentane is a liquid at room temperature . It has a refractive index of 1.537 and a density of 1.604 g/mL at 25°C . The compound’s empirical formula is C6H11I, and it has a molecular weight of 210.06 .

Scientific Research Applications

  • Cycloaddition Reactions :

    • Kitagawa et al. (2001) demonstrated the use of dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a new precursor of homoallyl radical species. This compound undergoes radical iodine atom transfer [3+2]-cycloaddition with various alkenes to produce functionalized cyclopentane derivatives in good yields (Kitagawa, Fujiwara, & Taguchi, 2001).
    • Similarly, Kitagawa et al. (2002) used iodomethylcyclopropane derivatives as new precursors for homoallyl radical species in radical [3 + 2] cycloaddition reactions with various alkenes. This process also yields functionalized cyclopentane derivatives (Kitagawa, Yamada, Fujiwara, & Taguchi, 2002).
  • Iodine Atom Transfer and Isomerization :

    • Curran and Kim (1986) reported the trialkyltin initiated isomerization of 1-iodo-5-hexene to (iodomethyl)cyclopentane, highlighting the importance of rapid and reversible iodine atom transfer between alkyl radicals as a key chain transfer step (Curran & Kim, 1986).
  • Thermodynamics Studies :

  • Photoredox Atom-Transfer Radical Cyclization :

    • In 2013, Gu et al. developed a visible-light-promoted, tin/boron-free intermolecular [3+2] atom-transfer radical cyclization reaction. They used 2-(Iodomethyl)cyclopropane-1,1-dicarboxylate, reacting it with various alkenes and alkynes to form cyclopentane and cyclopentene derivatives (Gu, Li, Qu, Yang, Li, & Yao, 2013).
  • Desalination Process Using Cyclopentane Hydrates :

    • Ho-Van et al. (2019) conducted a review on Hydrate-Based Desalination processes using Cyclopentane as a hydrate guest, suggesting its potential application in effective and sustainable desalination processes (Ho-Van, Bouillot, Douzet, Babakhani, & Herri, 2019).

Safety And Hazards

(Iodomethyl)cyclopentane is classified as a combustible liquid. It is toxic if swallowed and may be fatal if it enters the airways. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

iodomethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11I/c7-5-6-3-1-2-4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMSKQUKLVSSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376290
Record name Iodomethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Iodomethyl)cyclopentane

CAS RN

27935-87-1
Record name Iodomethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (iodomethyl)cyclopentane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Iodomethyl)cyclopentane
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(Iodomethyl)cyclopentane
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(Iodomethyl)cyclopentane
Reactant of Route 4
(Iodomethyl)cyclopentane
Reactant of Route 5
(Iodomethyl)cyclopentane
Reactant of Route 6
(Iodomethyl)cyclopentane

Citations

For This Compound
79
Citations
WF Bailey, MW Carson - The Journal of Organic Chemistry, 1998 - ACS Publications
Treatment of 6-iodo-1-hexene (1) in a variety of solvent systems with either MeLi or PhLi at room temperature or above effects clean cycloisomerization of 1 to (iodomethyl)cyclopentane …
Number of citations: 38 pubs.acs.org
O Kitagawa, T Inoue, K Hirano… - The Journal of Organic …, 1993 - ACS Publications
The cyclization reactions of dimethyl 4-alkenylmalonate derivatives la-d in the presence of I2 and Ti (Ot-Bu) 4 proceed in a highly regio-and stereocontrolled manner (5-exo cyclization …
Number of citations: 58 pubs.acs.org
WF Bailey, XL Jiang - The Journal of Organic Chemistry, 1994 - ACS Publications
The cyclizationof (4-methoxy-5-hexenyl) lithium (1), which was prepared by lithium—iodine exchange between 3-methoxy-6-iodo-1-hexene (2) and 1.75 molar equiv of-BuLi in diethyl …
Number of citations: 20 pubs.acs.org
DP Curran, D Kim - Tetrahedron letters, 1986 - Elsevier
The trialkyltin initiated isomerization of 1-iodo-5-hexene to (iodomethyl)cyclopentane is reported. Rapid and reversible iodine atom transfer between alkyl radicals is the key chain …
Number of citations: 87 www.sciencedirect.com
E Negishi, DR Swanson… - The Journal of Organic …, 1990 - ACS Publications
I (CH2) 6I c 90 60 9 Hz) c C1 (CH2) 4I c 60 cc “The reaction conditions are as detailed in the text. 6No sig-nificant amounts (< 2-3%) of the possible^-elimination or cou-pling products …
Number of citations: 262 pubs.acs.org
O Kitagawa, T Suzuki, T Inoue… - The Journal of …, 1998 - ACS Publications
In the presence of TiCl 4 , Et 3 N, and I 2 , iodocarbocyclization reaction of various active methine compounds having alkenyl groups gave iodocycloalkane derivatives in good yields. …
Number of citations: 79 pubs.acs.org
WF Bailey, ER Punzalan - The Journal of Organic Chemistry, 1990 - ACS Publications
The metathesis between an organic halide and an or-ganolithium known as the lithium-halogen interchange was discovered some 50 years ago by the groups of Wittig and Gilman. 1, 2 …
Number of citations: 356 pubs.acs.org
M Julia, H Langhals, B Mansour… - Tetrahedron …, 1976 - epub.ub.uni-muenchen.de
… La pyrolyse du derive hex&yloxy lc a fourni l'iodo-1 hex&e-5 sans trace decelable de l'isomke iodomethylcyclopentane qu'aurait pu fournir une cyclisation radicalaire (3). …
Number of citations: 2 epub.ub.uni-muenchen.de
M Newcomb, RM Sanchez… - Journal of the American …, 1987 - ACS Publications
Second-orderrate constants for halogen atom transfer (/cRX) in benzene at 50 C were determined for reactions of octyl radical with ZerZ-butyl, isopropyl, and cyclohexyl iodides and …
Number of citations: 96 pubs.acs.org
T Inoue, O Kitagawa, A Saito… - The Journal of Organic …, 1997 - ACS Publications
The iodocarbocyclization reaction of 4-alkenylmalonate derivatives proceeded with excellent enantioselectivity (≥95% ee) in the presence of 10−40 mol % of Ti(TADDOLate) 2 . The Ti(…
Number of citations: 68 pubs.acs.org

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